molecular formula C21H22N2O4 B12812558 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide CAS No. 87367-05-3

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide

Cat. No.: B12812558
CAS No.: 87367-05-3
M. Wt: 366.4 g/mol
InChI Key: VHHCGSZXZYPTHJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide is a complex organic compound with a unique structure that combines an anthracene derivative with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene.

    Formation of Intermediate: This intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Final Step: The final step involves the formation of the propanamide linkage through a condensation reaction with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide involves:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death.

    Signal Pathways: Interaction with cellular signaling pathways, potentially leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone share structural similarities.

    Aminoanthracene Derivatives: Compounds with amino groups attached to the anthracene ring.

Uniqueness

    Structural Complexity: The combination of diethylamino and anthracene moieties makes it unique.

Biological Activity

3-(Diethylamino)-N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)-propanamide, also known by its CAS number 87367-07-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.32 g/mol

This compound features a diethylamino group attached to a propanamide structure, which is further linked to a 9,10-dihydro-4-hydroxy-9,10-dioxo-anthracene moiety. The anthracene derivative is significant for its potential in various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that anthraquinone derivatives possess notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds derived from anthracene structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific bacterial strain.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Anthraquinones have been studied for their ability to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Topoisomerase : These compounds can inhibit topoisomerase II, leading to DNA damage in rapidly dividing cancer cells.
  • Reactive Oxygen Species (ROS) Generation : They can induce oxidative stress in cancer cells, promoting cell death.
  • Cell Cycle Arrest : Some studies have shown that anthraquinone derivatives can induce cell cycle arrest in the G2/M phase.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Letters examined the effects of similar anthraquinone derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, various anthracene derivatives were tested against fungal strains such as Candida albicans. The compound exhibited an MIC of 12 µg/mL against this strain.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : The planar structure of anthracene allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in cellular metabolism and DNA replication, this compound can effectively halt the growth of pathogenic microorganisms and cancer cells.

Properties

CAS No.

87367-05-3

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-(diethylamino)-N-(4-hydroxy-9,10-dioxoanthracen-1-yl)propanamide

InChI

InChI=1S/C21H22N2O4/c1-3-23(4-2)12-11-17(25)22-15-9-10-16(24)19-18(15)20(26)13-7-5-6-8-14(13)21(19)27/h5-10,24H,3-4,11-12H2,1-2H3,(H,22,25)

InChI Key

VHHCGSZXZYPTHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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